

In-depth Technical Guide: N-((S)-1-phenylethyl)acrylamide

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Compound of Interest

Compound Name: N-((S)-1-phenylethyl)acrylamide

Cat. No.: B3059462

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IUPAC Name: N-[(1S)-1-phenylethyl]prop-2-enamide CAS Number: 19035-71-3 Molecular Formula: $C_{11}H_{13}NO$ Molecular Weight: 175.23 g/mol

This technical guide provides a comprehensive overview of **N-((S)-1-phenylethyl)acrylamide**, a chiral acrylamide derivative. Due to limited publicly available data on this specific molecule, this guide also incorporates relevant information on the parent compound, acrylamide, to provide a broader context for its potential properties and biological activity. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Physicochemical Properties

Quantitative experimental data for **N-((S)-1-phenylethyl)acrylamide** is not readily available in the public domain. The table below includes computed data for the analogous (R)-enantiomer, N-[(1R)-1-phenylethyl]prop-2-enamide, which is expected to have identical physical properties (except for the sign of optical rotation). For context, the experimentally determined properties of the parent compound, acrylamide, are also provided.

Property	N-[(1R)-1-phenylethyl]prop-2-enamide (Computed)[1]	Acrylamide (Experimental)
Molecular Weight	175.23 g/mol	71.08 g/mol
Melting Point	Not Available	84.5 °C
Boiling Point	Not Available	125 °C at 25 mmHg
XLogP3	1.8	-0.67
Hydrogen Bond Donor Count	1	2
Hydrogen Bond Acceptor Count	1	1
Rotatable Bond Count	2	1

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **N-((S)-1-phenylethyl)acrylamide** is not widely published. However, based on general principles of amide synthesis, a plausible route involves the acylation of (S)-1-phenylethylamine with an acrylic acid derivative.

Generalized Synthesis Protocol: Acylation of (S)-1-phenylethylamine

This protocol is a generalized procedure for the synthesis of N-substituted acrylamides and should be adapted and optimized for the specific synthesis of **N-((S)-1-phenylethyl)acrylamide**.

Materials:

- (S)-1-phenylethylamine
- Acryloyl chloride (or other activated acrylic acid derivative)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

- Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Dissolve (S)-1-phenylethylamine and a tertiary amine base (1.1 to 1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
- Slowly add acryloyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield the pure **N-((S)-1-phenylethyl)acrylamide**.

Applications in Polymer Chemistry

The primary application of **N-((S)-1-phenylethyl)acrylamide** is as a monomer for the synthesis of chiral polymers. These polymers are principally used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers.

Experimental Protocol: Preparation of Poly-(S)-N-(1-phenylethyl)acrylamide Coated Chiral Stationary Phase

This protocol is adapted from a study on the preparation and evaluation of immobilized poly-(S)-N-(1-phenylethyl)acrylamide CSPs.

Materials:

- **N-((S)-1-phenylethyl)acrylamide**
- Trimethoxysilylpropyl methacrylate (TMSPM)
- Azobisisobutyronitrile (AIBN) as an initiator
- Silica gel
- Toluene
- Methanol

Procedure:

- **Copolymerization:** In a flask, dissolve **N-((S)-1-phenylethyl)acrylamide** and TMSPM in toluene. Add AIBN as a radical initiator. Heat the mixture under an inert atmosphere to induce polymerization. The resulting product is a copolymer of **N-((S)-1-phenylethyl)acrylamide** and TMSPM.
- **Coating:** Disperse silica gel in a solution of the synthesized copolymer in a suitable solvent. The copolymer is physically adsorbed onto the surface of the silica gel particles.
- **Immobilization:** Heat the coated silica gel to induce a reaction between the trimethoxysilane groups of the copolymer and the silanol groups on the silica gel surface, forming covalent bonds.

- **Washing:** Wash the resulting immobilized CSP with solvents like toluene and methanol to remove any non-covalently bound polymer.
- **Packing:** The prepared CSP is then packed into an HPLC column using a slurry packing method.

Biological Activity and Signaling Pathways

There is no specific data available in the scientific literature regarding the biological activity, cytotoxicity, or mechanism of action of **N-((S)-1-phenylethyl)acrylamide**. However, the parent compound, acrylamide, is a well-studied neurotoxin and is classified as a probable human carcinogen. The biological effects of acrylamide are largely attributed to its electrophilic nature, allowing it to form adducts with biological macromolecules.

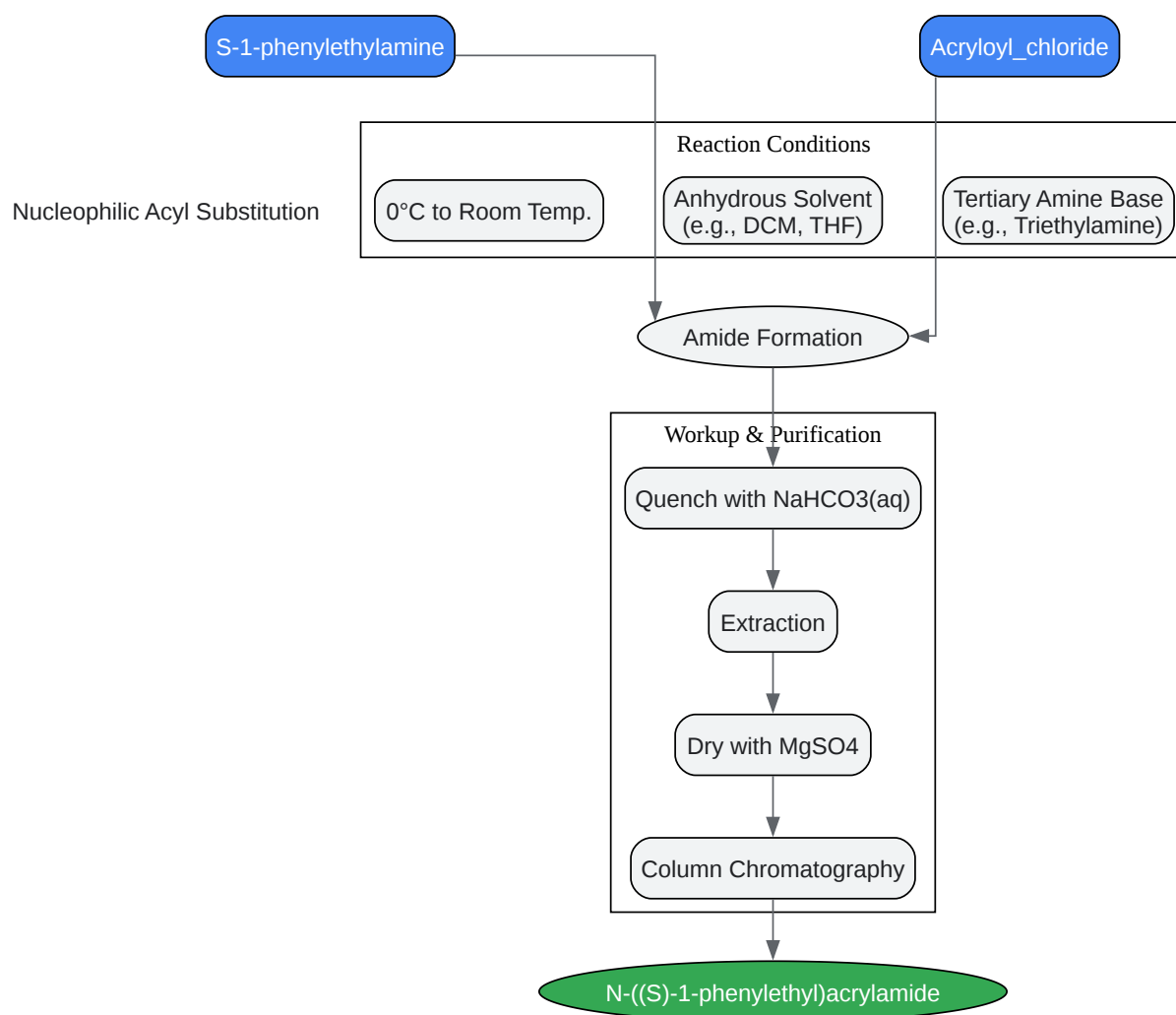
The primary metabolite of acrylamide, glycidamide, is formed via oxidation by cytochrome P450 2E1. Glycidamide is more reactive than acrylamide and is considered the ultimate genotoxic agent. Detoxification of both acrylamide and glycidamide occurs through conjugation with glutathione (GSH).

Given the lack of specific data for **N-((S)-1-phenylethyl)acrylamide**, it is prudent for researchers to handle this compound with care, assuming it may possess similar toxicological properties to acrylamide.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **N-((S)-1-phenylethyl)acrylamide**.

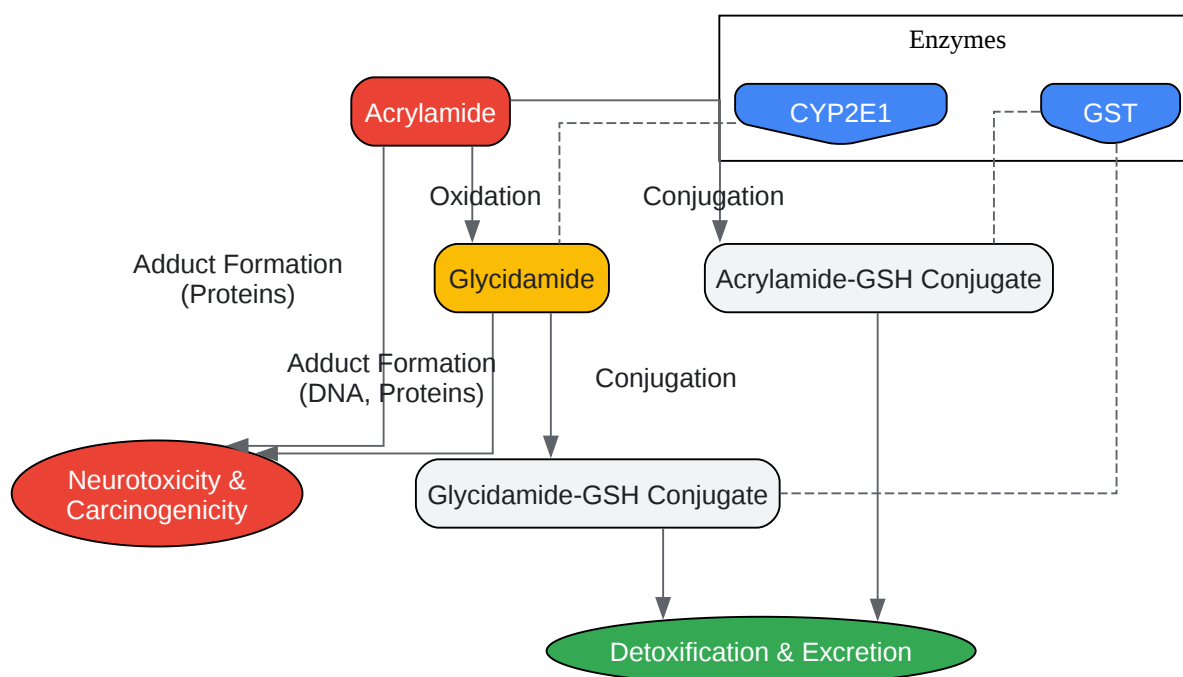


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Caption: Generalized synthesis workflow for **N-((S)-1-phenylethyl)acrylamide**.

Metabolic Pathways of Acrylamide

The following diagram illustrates the known metabolic pathways of the parent compound, acrylamide, in the body. The specific metabolism of **N-((S)-1-phenylethyl)acrylamide** has not been studied.



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Caption: Metabolic pathways of the parent compound, acrylamide.

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References

- 1. 2-Propenamide, N-[(1R)-1-phenylethyl]- | C₁₁H₁₃NO | CID 11137638 - PubChem [pubchem.ncbi.nlm.nih.gov]
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